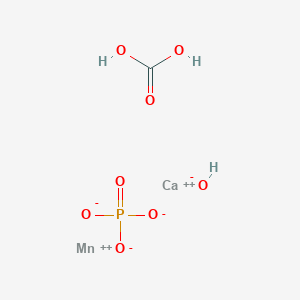
Calcium;carbonic acid;manganese(2+);hydroxide;phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;carbonic acid;manganese(2+);hydroxide;phosphate is a complex compound that combines elements from different groups of the periodic table. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of calcium, manganese, and phosphate ions, along with carbonic acid and hydroxide groups, gives this compound distinctive properties that can be leveraged in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;carbonic acid;manganese(2+);hydroxide;phosphate can be achieved through various methods. One common approach involves the reaction of calcium carbonate with orthophosphoric acid in the presence of manganese(2+) ions and hydroxide ions. This reaction typically occurs in an aqueous medium, where the calcium carbonate reacts with orthophosphoric acid to form calcium phosphate, while manganese(2+) ions and hydroxide ions are incorporated into the structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale precipitation reactions, where calcium carbonate and manganese(2+) salts are reacted with phosphoric acid under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reactants, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium;carbonic acid;manganese(2+);hydroxide;phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Manganese(2+) ions can participate in redox reactions, where they are oxidized or reduced depending on the reaction conditions.
Precipitation Reactions: The compound can form precipitates when reacted with certain reagents, such as when calcium ions react with carbonate ions to form calcium carbonate.
Acid-Base Reactions: The hydroxide groups in the compound can react with acids to form water and the corresponding salts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing or reducing agents. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include calcium carbonate, manganese oxides, and various phosphate salts. These products can have significant applications in different fields, such as materials science and environmental remediation .
Scientific Research Applications
Calcium;carbonic acid;manganese(2+);hydroxide;phosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of calcium;carbonic acid;manganese(2+);hydroxide;phosphate involves several molecular targets and pathways:
Calcium Ions: Calcium ions play a crucial role in various biological processes, including bone formation and muscle contraction.
Manganese Ions: Manganese ions are involved in redox reactions and act as cofactors for various enzymes.
Phosphate Ions: Phosphate ions are essential for energy transfer and storage in biological systems.
Hydroxide Ions: Hydroxide ions contribute to the compound’s basicity and its ability to neutralize acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other calcium phosphates, such as hydroxyapatite and tricalcium phosphate, as well as manganese phosphates and carbonates .
Uniqueness
What sets calcium;carbonic acid;manganese(2+);hydroxide;phosphate apart is its unique combination of elements, which imparts distinctive properties and functionalities. For example, the presence of manganese(2+) ions enhances its redox activity, while the combination of calcium and phosphate ions makes it suitable for biological applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique combination of elements and functional groups allows it to participate in a wide range of chemical reactions and applications, making it a valuable subject of study in contemporary research.
Properties
CAS No. |
571170-54-2 |
|---|---|
Molecular Formula |
CH3CaMnO8P |
Molecular Weight |
269.02 g/mol |
IUPAC Name |
calcium;carbonic acid;manganese(2+);hydroxide;phosphate |
InChI |
InChI=1S/CH2O3.Ca.Mn.H3O4P.H2O/c2-1(3)4;;;1-5(2,3)4;/h(H2,2,3,4);;;(H3,1,2,3,4);1H2/q;2*+2;;/p-4 |
InChI Key |
DXKLLDJCNMOLRF-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)(O)O.[OH-].[O-]P(=O)([O-])[O-].[Ca+2].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















